3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17383002
InChI: InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10)
SMILES:
Molecular Formula: C5H5FN2O2
Molecular Weight: 144.10 g/mol

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17383002

Molecular Formula: C5H5FN2O2

Molecular Weight: 144.10 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C5H5FN2O2
Molecular Weight 144.10 g/mol
IUPAC Name 3-fluoro-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10)
Standard InChI Key QJOPEADUKDOQSB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)F)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is C₆H₅FNO₂, with a molecular weight of 157.11 g/mol. Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • Fluorine at position 3, contributing to electronegativity and metabolic stability.

    • Methyl group at position 1, enhancing lipophilicity.

    • Carboxylic acid at position 4, enabling salt formation and hydrogen bonding.

Table 1: Comparative Properties of Pyrazole-4-Carboxylic Acid Derivatives

Property3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (Inferred)3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC₆H₅FNO₂C₆H₅F₂NO₂
Molecular Weight (g/mol)157.11177.11
Hydrogen Bond Donors1 (COOH)1 (COOH)
Hydrogen Bond Acceptors4 (2 × O, 1 × N, 1 × F)5 (2 × O, 1 × N, 2 × F)
LogP (Predicted)0.3–0.71.1–1.5

The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the pyrazole ring, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles between substituents ranging from 65° to 85° , suggesting similar conformational flexibility.

Synthetic Methodologies

While no direct synthesis of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has been reported, routes for structurally related pyrazole-4-carboxylic acids provide a framework for its preparation:

Cyclization of β-Keto Esters

Analogous to DFPA synthesis , a plausible route involves:

  • Formation of β-keto ester: Reacting ethyl fluoroacetoacetate with triethyl orthoformate in acetic anhydride to yield ethyl 2-fluoro-3-oxobut-3-enoate.

  • Hydrazine cyclization: Treating the β-keto ester with methyl hydrazine to form the pyrazole ring. Steric and electronic effects favor regioselective substitution at the 1- and 3-positions.

  • Hydrolysis: Saponification of the ester group using NaOH or LiOH to generate the carboxylic acid .

Oxidative Functionalization

An alternative approach, inspired by DFPA production , employs:

  • Acetyl pyrazole intermediate: Difluoroacetylation of dimethylaminovinyl methyl ketone (DMAB) followed by cyclization.

  • Oxidation: NaOCl-mediated oxidation of the acetyl group to carboxylic acid. For the 3-fluoro variant, substituting difluoroacetyl fluoride with a fluorinating agent (e.g., Selectfluor®) could introduce the fluorine atom.

Research Gaps and Future Directions

  • Synthetic Optimization: Current methods for analogs require harsh conditions (e.g., NaOCl oxidation ). Green chemistry approaches, such as enzymatic hydrolysis or photoredox catalysis, remain unexplored.

  • Crystallographic Data: No X-ray structures of the 3-fluoro variant are available. Resolving its conformation would aid in computational modeling for agrochemical design.

  • Biological Screening: Prioritize in vitro assays against Zymoseptoria tritici and Botrytis cinerea to evaluate fungicidal efficacy relative to DFPA-based SDHIs .

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